molecular formula C25H23N3O3 B2880685 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014090-15-3

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2880685
CAS No.: 1014090-15-3
M. Wt: 413.477
InChI Key: PPKBVGOFGIGNBR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with diverse applications in scientific research. This compound's structure includes a pyrazole ring, making it a molecule of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The primary steps include the formation of the pyrazole core, introduction of the benzyl and benzyloxy groups, and subsequent attachment of the N-(4-methoxyphenyl) group.

Industrial Production Methods: While specific industrial methods may vary, they generally leverage optimized synthetic routes to ensure high yields and purity. These methods often include rigorous purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions:

  • Oxidation: Potential for forming more oxidized derivatives.

  • Reduction: Possible reduction of certain functional groups under mild conditions.

  • Substitution: Can participate in nucleophilic substitution reactions, especially on the benzyl and methoxy groups.

Common Reagents and Conditions:

  • Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.

  • Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions might involve bases or acids to facilitate the substitution.

Major Products: The products of these reactions depend on the reaction conditions and reagents used. Oxidation can yield more oxidized derivatives, while reduction and substitution typically yield structurally modified analogs of the parent compound.

Scientific Research Applications

1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide finds applications across multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of other complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its potential role in drug development, targeting various molecular pathways.

  • Industry: Utilized in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The compound's mechanism of action is dictated by its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows it to modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies on molecular interactions and binding affinities help elucidate these mechanisms.

Comparison with Similar Compounds

  • 1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Lacks the N-(4-methoxyphenyl) group, impacting its biological activity.

  • N-(4-Methoxyphenyl)-1H-pyrazole-4-carboxamide: Without benzyl groups, it shows different chemical properties and reactivities.

  • 1-Benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide: Substitution on the phenyl ring alters its interaction with biological targets.

Uniqueness: 1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide stands out due to its specific structural features, allowing it to engage in unique interactions and exhibit distinctive biological activities compared to its analogs.

Hopefully, this detailed exploration of this compound offers a comprehensive insight into its chemistry and significance in research and industry

Properties

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-12-21(13-15-22)26-24(29)23-17-28(16-19-8-4-2-5-9-19)27-25(23)31-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKBVGOFGIGNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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